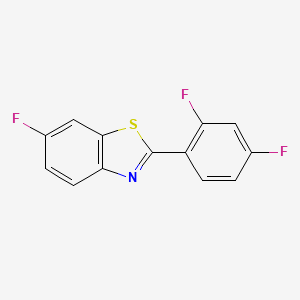![molecular formula C18H15NO2 B14193842 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile CAS No. 834894-98-3](/img/structure/B14193842.png)
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring system substituted with a methoxyethyl group and a benzonitrile moiety, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-methoxyethyl)phenol with 4-cyanobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as refluxing in an organic solvent like toluene or ethanol, and yields the desired product after purification.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of green chemistry principles to minimize waste and reduce environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture .
Análisis De Reacciones Químicas
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Studies have explored its role as a ligand in binding assays to identify potential targets for drug development.
Medicine: The compound has shown promise in preliminary studies for its antimicrobial and anticancer properties, making it a candidate for further investigation as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile can be compared with other benzofuran derivatives, such as:
4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
4-[2-(2-Ethoxyethyl)-1-benzofuran-5-yl]benzonitrile: The presence of an ethoxyethyl group can influence the compound’s electronic properties and interactions with biological targets.
4-[2-(2-Methyl)-1-benzofuran-5-yl]benzonitrile: The methyl group substitution can alter the compound’s steric and electronic characteristics, potentially affecting its biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
834894-98-3 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyethyl)-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C18H15NO2/c1-20-9-8-17-11-16-10-15(6-7-18(16)21-17)14-4-2-13(12-19)3-5-14/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
LKPULJVDCNFTLE-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
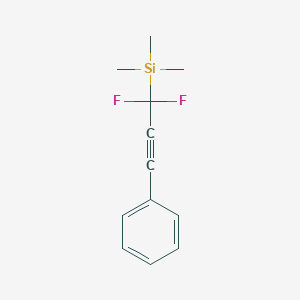
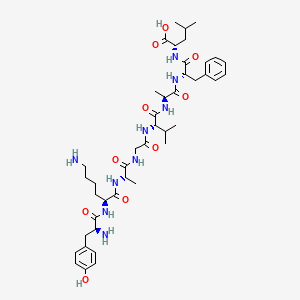
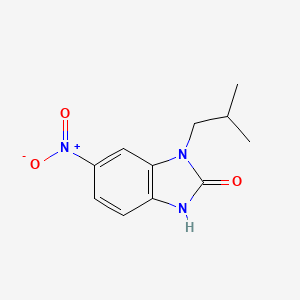
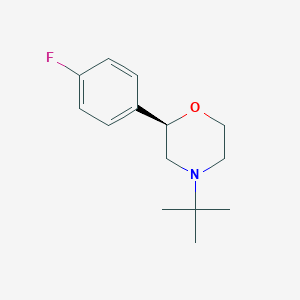
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
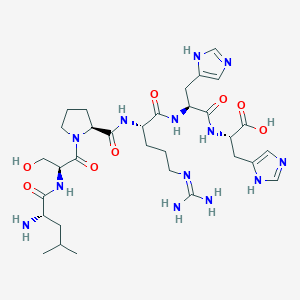
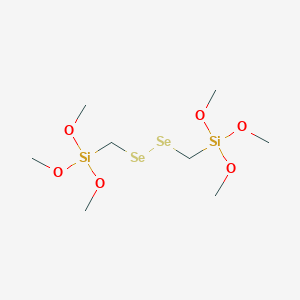
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
